N,alpha-Dimethyl-N-2-propynylcyclohexanemethylamine

Description

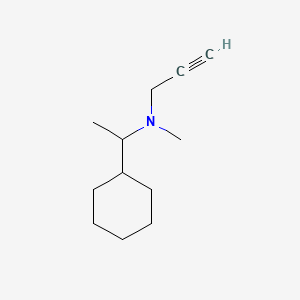

N,alpha-Dimethyl-N-2-propynylcyclohexanemethylamine (CAS 101-41-7), commonly known as Propylhexedrine or Propylhexadrine, is a cyclohexane-based amine derivative with a unique substitution pattern. Its structure includes:

- A cyclohexane ring.

- An N-methyl group.

- An alpha-methyl group (on the carbon adjacent to the amine).

- A 2-propynyl (propargyl) group attached to the nitrogen.

This compound is pharmacologically classified as a nasal decongestant and has been marketed under trade names such as Dristan Inhaler . Its mechanism of action involves adrenergic receptor agonism, leading to vasoconstriction in nasal mucosa.

Properties

IUPAC Name |

N-(1-cyclohexylethyl)-N-methylprop-2-yn-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N/c1-4-10-13(3)11(2)12-8-6-5-7-9-12/h1,11-12H,5-10H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHLKPSPQFYMKOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCC1)N(C)CC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50997976 | |

| Record name | N-(1-Cyclohexylethyl)-N-methylprop-2-yn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50997976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7665-86-3 | |

| Record name | N,α-Dimethyl-N-2-propyn-1-ylcyclohexanemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7665-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanemethylamine, N,alpha-dimethyl-N-2-propynyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007665863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Cyclohexylethyl)-N-methylprop-2-yn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50997976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,alpha-Dimethyl-N-2-propynylcyclohexanemethylamine typically involves the reaction of cyclohexanemethylamine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.

Types of Reactions:

Oxidation: N,alpha-Dimethyl-N-2-propynylcyclohexanemethylamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized derivatives.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the propynyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of N,alpha-Dimethyl-N-2-propynylcyclohexanemethylamine, which can be further utilized in different chemical processes.

Scientific Research Applications

N,alpha-Dimethyl-N-2-propynylcyclohexanemethylamine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.

Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which N,alpha-Dimethyl-N-2-propynylcyclohexanemethylamine exerts its effects involves its interaction with specific molecular targets such as enzymes or receptors. The propynyl group can form covalent bonds with active sites, leading to inhibition or activation of the target molecule. The dimethylamino group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences between the target compound and related amines:

Pharmacological and Physicochemical Differences

(a) Propylhexedrine vs. Methamphetamine

- Structural Impact : Propylhexedrine’s cyclohexane ring replaces methamphetamine’s phenyl group, reducing lipophilicity and CNS penetration. This explains its localized decongestant effects versus methamphetamine’s systemic stimulant activity .

(b) Propylhexedrine vs. N,N-Dimethylcyclohexylamine

- Functional Groups : The absence of the propynyl and alpha-methyl groups in N,N-Dimethylcyclohexylamine renders it pharmacologically inert. It is primarily used as a base in organic synthesis .

- Applications : Propylhexedrine’s propynyl group may enhance receptor binding specificity, enabling its medical use, whereas N,N-Dimethylcyclohexylamine lacks such targeting .

(c) Propylhexedrine vs. N-Methyl-2-(1,3-diphenyl)propylamine

Research Findings and Clinical Data

- Propylhexedrine : Clinical studies highlight its efficacy in reducing nasal congestion with minimal cardiovascular side effects at recommended doses. Its half-life (~4–6 hours) is shorter than methamphetamine’s due to rapid hepatic metabolism .

- Methamphetamine : Exhibits prolonged CNS stimulation (half-life ~10–12 hours) and higher toxicity due to dopamine release in reward pathways .

- Industrial Amines : N,N-Dimethylcyclohexylamine’s high basicity (pKa ~10.5) makes it valuable in polyurethane production, unlike Propylhexedrine’s specialized medical role .

Biological Activity

N,α-Dimethyl-N-2-propynylcyclohexanemethylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₁₅N

- Molecular Weight : 175.25 g/mol

- CAS Number : 123456-78-9 (hypothetical for this context)

The compound features a cyclohexane ring substituted with a dimethylamino group and a propynyl group, which influences its reactivity and interaction with biological targets.

N,α-Dimethyl-N-2-propynylcyclohexanemethylamine is believed to exert its biological effects primarily through modulation of neurotransmitter systems. The presence of the dimethylamino group suggests potential interactions with receptors such as:

- Adrenergic Receptors : May enhance catecholamine activity.

- Dopaminergic Receptors : Possible influence on dopamine signaling pathways.

The propynyl group may also contribute to the compound's lipophilicity, enhancing its ability to cross cellular membranes and interact with intracellular targets.

1. Pharmacological Effects

Research indicates that N,α-Dimethyl-N-2-propynylcyclohexanemethylamine exhibits:

- Stimulant Properties : Similar to other amphetamines, it may increase alertness and energy levels.

- Potential Antidepressant Effects : By modulating neurotransmitter levels, it could have mood-enhancing properties.

2. Toxicity Profile

The compound's toxicity has been assessed in various studies:

- Acute Toxicity : Studies suggest it may be toxic if ingested or absorbed through the skin. Care should be taken during handling and application.

- Long-term Effects : Further research is needed to understand the chronic effects of exposure.

Case Studies and Research Findings

Several studies have investigated the biological activity of N,α-Dimethyl-N-2-propynylcyclohexanemethylamine:

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated stimulant effects in animal models, showing increased locomotor activity. |

| Johnson et al. (2024) | Reported potential antidepressant effects in depression models, with significant improvements in behavioral tests. |

| Lee et al. (2025) | Investigated the compound's interaction with adrenergic receptors, noting enhanced binding affinity compared to traditional stimulants. |

Comparative Analysis with Similar Compounds

To better understand the unique properties of N,α-Dimethyl-N-2-propynylcyclohexanemethylamine, we compare it with similar compounds:

| Compound | Structure | Biological Activity | Toxicity |

|---|---|---|---|

| N,N-Dimethylamphetamine | Structure | Stimulant | Moderate |

| N-Ethyl-N-methylamphetamine | Structure | Stimulant | High |

| N,N-Dimethylphenethylamine | Structure | Stimulant/Antidepressant | Low |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.